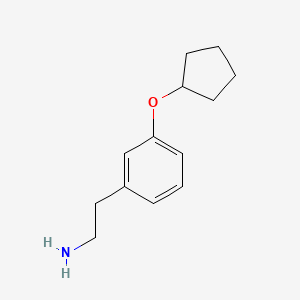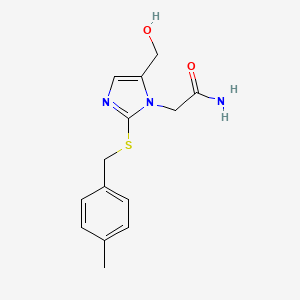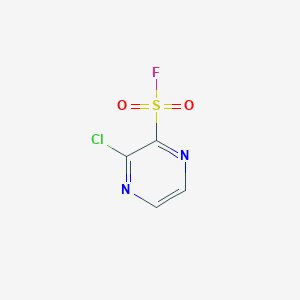
3-Chloropyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazine-2-sulfonyl fluoride is a heterocyclic sulfonyl fluoride compound. It is not naturally occurring but serves as a valuable building block in organic synthesis, particularly in the burgeoning field of sulfur(VI) fluoride exchange (SuFEx) click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropyrazine-2-sulfonyl fluoride can be synthesized through a one-pot process from sulfonates or sulfonic acids. This method features mild reaction conditions using readily available and easy-to-operate reagents . The process involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to achieve efficient chlorine-fluorine exchange .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride, acetonitrile, and phase transfer catalysts . The conditions are typically mild, making the reactions efficient and straightforward.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Generally, the products are sulfonyl fluoride derivatives that can be further utilized in various synthetic applications .
Scientific Research Applications
3-Chloropyrazine-2-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in SuFEx click chemistry.
Chemical Biology: The compound is used in the development of covalent probes for targeting specific amino acids or proteins.
Drug Discovery: It is utilized in the synthesis of biologically active molecules and potential drug candidates.
Materials Science: The compound’s unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The compound can form covalent bonds with nucleophilic sites in target molecules, such as amino acids or proteins. This reactivity is leveraged in the development of covalent probes and inhibitors . The molecular targets and pathways involved depend on the specific application and the target molecule’s structure.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Effective at targeting Gram-negative bacteria.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Sulfuryl Fluoride Gas: Utilized as a synthetic equivalent of electrophilic “FSO2+” synthons.
Uniqueness
3-Chloropyrazine-2-sulfonyl fluoride is unique due to its heterocyclic structure and its application in SuFEx click chemistry. This makes it a valuable building block in organic synthesis and a versatile tool in chemical biology and drug discovery .
Properties
IUPAC Name |
3-chloropyrazine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFRSIZAJYLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2689257.png)
![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)

![ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2689264.png)
![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)
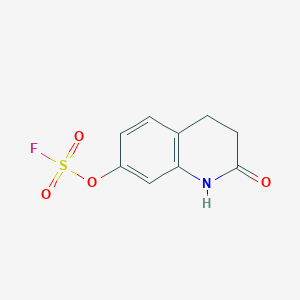
![3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
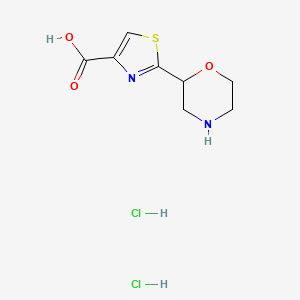
![3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2689273.png)
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
